7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a part of the pyrrolopyrimidine class of compounds, which have shown pronounced cytotoxic activity . It has been used in the synthesis of various derivatives with potential antiviral activity against viruses like Zika .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and its derivatives often involves methylation and reaction with appropriate amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been methylated with methyl iodide and reacted with an amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is characterized by a pyrrolopyrimidine core . This core structure can be modified with various substituents to create a wide range of derivatives with different properties .Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The different substituents on the molecule can significantly affect its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can vary depending on its specific structure and substituents . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C .Scientific Research Applications
Synthesis and Chemical Studies
Synthesis Process : 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating their chemical versatility. For example, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized using a simple method involving the coupling of specific compounds, showcasing the potential for developing diverse derivatives (Bommeraa, Kumar, Merugu, & Eppakayala, 2019).
Structural Analysis : The crystal structure and properties of certain 7H-Pyrrolo[2,3-d]pyrimidine derivatives, like MT-tubercidin·H2O, have been studied. These studies are crucial for understanding their potential applications in various fields, including pharmaceuticals (Gainsford, Fröhlich, & Evans, 2010).
Biomedical Research
Antifolate Activity : Some derivatives have shown promise as dihydrofolate reductase (DHFR) inhibitors, potentially useful in antitumor applications. These compounds demonstrate the versatility of 7H-Pyrrolo[2,3-d]pyrimidine in creating effective DHFR inhibitors (Gangjee et al., 2007).
Antiviral Applications : Derivatives like 4,7-disubstituted 7H-Pyrrolo[2,3-d]pyrimidines have been identified as promising agents against flaviviruses, including Zika and dengue virus, highlighting their potential in antiviral drug development (Soto-Acosta et al., 2021).
Anti-inflammatory Properties : Certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant anti-inflammatory activities in vivo, suggesting their potential in developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).
Safety And Hazards
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXACNBYZONFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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